4-(Piperidin-4-ylmethyl)benzamide
Description
Significance of Piperidine (B6355638) Derivatives as a Pivotal Cornerstone in Drug Discovery Research
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and indispensable structural motif in the realm of medicinal chemistry. Current time information in Bangalore, IN.nih.gov Its prevalence is underscored by its presence in a vast number of FDA-approved drugs and natural alkaloids, highlighting its role as a cornerstone in drug discovery. nih.govnih.govtsijournals.com The significance of piperidine derivatives stems from their ability to confer advantageous physicochemical and pharmacokinetic properties to drug candidates. nih.gov
The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. tsijournals.com This structural feature is crucial for enhancing binding affinity and selectivity. nih.gov Furthermore, the nitrogen atom within the piperidine ring can act as a proton acceptor or be functionalized to modulate properties such as solubility, lipophilicity, and metabolic stability. researchgate.net The introduction of a piperidine scaffold can improve a molecule's permeability across biological membranes, a critical factor for oral bioavailability. researchgate.net
The versatility of the piperidine scaffold is demonstrated by its incorporation into a wide array of therapeutic classes, including:
Central Nervous System (CNS) Agents: Piperidine derivatives are prominent in drugs targeting the CNS, such as antipsychotics (e.g., haloperidol, risperidone), analgesics (e.g., fentanyl, meperidine), and treatments for Alzheimer's disease (e.g., donepezil). Current time information in Bangalore, IN.chemicalbook.comresearchgate.net
Antihistamines: Several second-generation antihistamines, like loratadine (B1675096) and fexofenadine, feature a piperidine moiety, contributing to their efficacy and reduced sedative effects. chemicalbook.comresearchgate.net
Anticancer Agents: The piperidine ring is a key component in various anticancer drugs, including kinase inhibitors like crizotinib. Current time information in Bangalore, IN. Its presence can be crucial for achieving the desired pharmacological properties. Current time information in Bangalore, IN.
Antiviral and Antimicrobial Agents: Researchers have explored piperidine derivatives for their potential against various pathogens. chemicalbook.com
The continued exploration of chiral piperidine scaffolds further expands their utility in drug design, allowing for the development of stereospecific drugs with improved efficacy and reduced off-target effects. nih.govclinmedkaz.org The adaptability of the piperidine ring ensures its continued importance as a fundamental building block in the development of new and improved therapeutic agents.
The Benzoylpiperidine Fragment as a Privileged Structure in Rational Drug Design
The benzoylpiperidine fragment, chemically known as phenyl(piperidin-4-yl)methanone, is recognized as a "privileged structure" in medicinal chemistry. Current time information in Bangalore, IN. This designation is attributed to its recurring presence in a multitude of biologically active compounds that interact with a variety of unrelated biological targets. The versatility of this scaffold makes it a valuable tool in rational drug design for developing new therapeutic agents. Current time information in Bangalore, IN.
The significance of the benzoylpiperidine moiety lies in its favorable combination of structural and electronic features. It is metabolically stable and can act as a bioisostere for other chemical groups, such as the piperazine (B1678402) ring, offering a strategy to modulate the structure-activity relationship (SAR) of a compound series. Current time information in Bangalore, IN. The carbonyl group in the benzoylpiperidine structure can participate in crucial hydrogen bonding interactions with target proteins, enhancing binding affinity. Current time information in Bangalore, IN.
The synthesis of the benzoylpiperidine fragment is generally straightforward and cost-effective, further contributing to its widespread use in drug discovery programs. Current time information in Bangalore, IN. The symmetrical nature of the core structure, lacking a chiral center, simplifies the synthetic process and avoids the complexities associated with stereoisomers. Current time information in Bangalore, IN.
The therapeutic applications of compounds containing the benzoylpiperidine scaffold are extensive and diverse, encompassing:
Antipsychotic Agents: The benzoylpiperidine motif is a key feature in several atypical antipsychotics, largely due to its presence in potent 5-HT2A receptor antagonists like ketanserin (B1673593) and altanserin. Current time information in Bangalore, IN.chemicalbook.com
Anticancer Agents: Researchers have identified benzoylpiperidine derivatives with notable antiproliferative activity against various cancer cell lines. Current time information in Bangalore, IN.nih.gov
Neuroprotective Agents: The scaffold has been incorporated into molecules designed to protect neuronal cells, with some derivatives showing promise as monoacylglycerol lipase (B570770) (MAGL) inhibitors for potential application in Alzheimer's disease. nih.govnih.gov
Other Therapeutic Areas: The benzoylpiperidine fragment is also found in compounds with anti-thrombotic, anti-arrhythmic, anti-tubercular, and anti-parasitic properties. Current time information in Bangalore, IN.
The consistent success of the benzoylpiperidine scaffold in yielding potent and selective ligands for a wide range of biological targets solidifies its status as a privileged structure and a valuable starting point for the design of novel drug candidates.
Overview of Research Trajectories for 4-(Piperidin-4-ylmethyl)benzamide and Related Compounds
Research efforts concerning the this compound scaffold and its derivatives have explored a range of therapeutic applications, indicating the versatility of this chemical framework. While direct studies on this compound itself are not extensively documented in publicly available literature, significant research has been conducted on closely related analogs, providing insights into the potential of this structural class.
Another significant area of investigation for related N-(piperidine-4-yl)benzamide derivatives is in the field of oncology . Researchers have designed and synthesized novel derivatives that have demonstrated potent antitumor activity. nih.gov For instance, certain compounds have been shown to induce cell cycle arrest in cancer cells through pathways involving p53 and p21. nih.gov Other studies have focused on the development of N-(piperidin-4-yl)benzamide derivatives as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, which plays a role in tumor cell apoptosis. nih.gov
The synthesis of various derivatives, such as N-Methyl-4-(Piperidin-4-Yl)Benzamide, has also been a focus, providing building blocks for the creation of more complex molecules with potential therapeutic applications. The synthetic routes for these compounds are often multi-step processes involving the reaction of a piperidone precursor with an appropriate amine, followed by the introduction of the benzamide (B126) moiety.
Furthermore, computational or in silico studies on new piperidine derivatives have been employed to predict their potential biological targets and activity spectra. Such studies suggest that these compounds could interact with a variety of enzymes, receptors, and ion channels, indicating potential applications as local anesthetics, antiarrhythmics, and antimicrobial agents, in addition to their established roles in CNS disorders and cancer.
Structure
3D Structure
Properties
IUPAC Name |
4-(piperidin-4-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11/h1-4,11,15H,5-9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYNIIJKRNGHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467639 | |
| Record name | 4-Piperidin-4-ylmethyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333795-12-3 | |
| Record name | 4-Piperidin-4-ylmethyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Strategies for the Synthesis of 4-(Piperidin-4-ylmethyl)benzamide and its Derivatives
The synthesis of this compound and its analogues relies on a variety of established chemical reactions. These strategies can be broadly categorized by which part of the molecule is being formed or modified. General approaches include building the piperidine (B6355638) ring system, modifying the amide group, or carrying out reactions at the piperidine nitrogen.
Formation of the Piperidine Ring via Cyclization Reactions
The piperidine scaffold is a common motif in pharmacologically active compounds, and numerous methods for its construction have been developed. These methods often involve the formation of the heterocyclic ring through intramolecular cyclization. mdpi.com Key strategies include:
Intramolecular Cyclization: This is a primary route where a linear precursor containing a nitrogen source (typically an amine) and an electrophilic center undergoes a ring-closing reaction. mdpi.com The cyclization can be promoted by various catalysts, including metals like palladium. mdpi.comajchem-a.com For instance, palladium-catalyzed enantioselective 6-exo aza-Heck cyclization is one such method. mdpi.com
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is another effective strategy. For example, an iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) can produce piperidines. nih.gov
Annulation Reactions: These reactions involve the formation of a ring from two or more components. A [5+1] acid-mediated annulation using an aza-Pummerer approach has been demonstrated for piperidine synthesis. mdpi.com Similarly, gold-catalyzed annulation can assemble piperidine structures from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com
One-Pot Reactions: Modern synthetic approaches often integrate multiple steps into a single pot to improve efficiency. One such method involves a one-pot cyclization/reduction cascade starting from halogenated amides, which are activated and then cyclized via intramolecular nucleophilic substitution. nih.govnih.gov
The choice of cyclization strategy depends on the desired substitution pattern and stereochemistry of the final piperidine ring.
Acylation Reactions Involving the Amide Nitrogen
Acylation is the process of introducing an acyl group into a compound. In the context of this compound, acylation primarily refers to the formation of the amide bond itself by acylating an amine. ncert.nic.in Aliphatic and aromatic primary and secondary amines readily react with acylating agents like acid chlorides, anhydrides, and esters via nucleophilic substitution to form amides. ncert.nic.inyoutube.com This reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in
While the initial formation of the benzamide (B126) involves acylation of an amine, further acylation directly on the amide nitrogen is less common due to the decreased nucleophilicity of the nitrogen atom, whose lone pair is delocalized by resonance with the adjacent carbonyl group. However, under certain conditions, such as using strong bases to deprotonate the amide, subsequent N-acylation to form imides can occur. youtube.com
Nucleophilic Substitution Reactions of the Piperidine Nitrogen
The secondary amine nitrogen in the piperidine ring of this compound is nucleophilic and can readily participate in substitution reactions. This allows for the introduction of a wide variety of substituents at the N-1 position of the piperidine ring, leading to a diverse range of derivatives.
Alkylation: The piperidine nitrogen can be alkylated by reacting it with alkyl halides. ncert.nic.in This is a standard nucleophilic substitution reaction where the amine displaces a halide from the alkylating agent.
Acylation: Similar to other secondary amines, the piperidine nitrogen can be acylated with agents like acyl chlorides or anhydrides to form an N-acyl derivative (an amide). ncert.nic.in For example, reacting the piperidine with benzoyl chloride would yield an N-benzoyl derivative.
Reductive Amination: The piperidine nitrogen can also react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products. nih.gov
These reactions are fundamental for diversifying the structure of this compound analogues to explore structure-activity relationships.
Reduction Reactions of the Amide Carbonyl Group
The amide carbonyl group is typically less reactive than ketone or aldehyde carbonyls, but it can be reduced to either an amine or an alcohol depending on the reagents and reaction conditions.
Reduction to Amines: The most common reduction of amides converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding an amine. libretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent widely used for this transformation. libretexts.orgwikipedia.org The reaction proceeds through the nucleophilic addition of a hydride to the carbonyl, followed by the expulsion of the oxygen atom to form an intermediate iminium ion, which is then further reduced to the amine. libretexts.org This method is effective for primary, secondary, and tertiary amides. researchgate.net Other catalytic systems, such as those using ammonia (B1221849) borane (B79455) with a B(C₆F₅)₃ catalyst, can also achieve this deoxygenative reduction under milder, metal-free conditions. liv.ac.uk
Reduction to Alcohols: While less common than reduction to amines, amides can be reduced to alcohols. This transformation involves the cleavage of the C-N bond. A highly chemoselective method for the direct reduction of primary, secondary, and tertiary amides to alcohols uses samarium(II) iodide (SmI₂) in the presence of an amine and water. researchgate.netnih.gov This system facilitates C-N bond cleavage in the reaction intermediate, leading to the formation of the corresponding alcohol in high yields. nih.gov
The following table summarizes common reducing agents and their products.
| Reagent/System | Product | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Amine | libretexts.orgwikipedia.org |
| Ammonia Borane (AB) / B(C₆F₅)₃ | Amine | liv.ac.uk |
| Samarium(II) Iodide (SmI₂) / Amine / H₂O | Alcohol | nih.gov |
Specific Synthetic Pathways for this compound Analogues
The synthesis of specific analogues often employs convergent strategies, where key fragments are prepared separately and then joined together in the final steps.
Synthesis from 4-Aminomethylpiperidine and Benzoyl Chloride Derivatives
A direct and widely used method for preparing this compound and its analogues is the acylation of 4-aminomethylpiperidine with a substituted benzoyl chloride. youtube.com This reaction is a specific example of the general acylation discussed previously and is often performed under Schotten-Baumann conditions.
The reaction involves the nucleophilic attack of the primary amino group of 4-aminomethylpiperidine on the electrophilic carbonyl carbon of the benzoyl chloride derivative. An excess of a base, such as triethylamine (B128534) or aqueous sodium hydroxide, is typically used to neutralize the hydrogen chloride (HCl) generated during the reaction. google.com The piperidine nitrogen is generally protected (e.g., with a Boc group) beforehand to ensure selective acylation at the primary exocyclic amine. The protecting group can then be removed if the secondary amine is desired.
The general reaction scheme is as follows: Protected 4-Aminomethylpiperidine + Substituted Benzoyl Chloride → Protected this compound Analogue
This pathway allows for significant diversity in the final product, as a wide array of commercially available or synthetically accessible benzoyl chloride derivatives can be used. The table below illustrates hypothetical examples of analogues that can be synthesized using this method.
| 4-Aminomethylpiperidine Derivative | Benzoyl Chloride Derivative | Resulting Analogue |
| 1-Boc-4-aminomethylpiperidine | Benzoyl chloride | 1-Boc-4-(benzamidomethyl)piperidine |
| 1-Boc-4-aminomethylpiperidine | 4-Chlorobenzoyl chloride | 1-Boc-4-((4-chlorobenzamido)methyl)piperidine |
| 1-Boc-4-aminomethylpiperidine | 4-Methoxybenzoyl chloride | 1-Boc-4-((4-methoxybenzamido)methyl)piperidine |
| 1-Boc-4-aminomethylpiperidine | 3-Nitrobenzoyl chloride | 1-Boc-4-((3-nitrobenzamido)methyl)piperidine |
Synthesis of Piperidine-Based Compounds as Building Blocks for Pharmaceuticals
The synthesis of piperidine derivatives as foundational units for pharmaceuticals often involves multi-step sequences that allow for the introduction of various functional groups and the establishment of desired stereochemistry. A variety of synthetic strategies have been developed, ranging from the reduction of pyridine precursors to complex cyclization reactions. mdpi.com Recent advancements have focused on creating modular and efficient approaches to access complex piperidine structures. These include methods like intramolecular amination and desymmetrization strategies, which offer elegant solutions for constructing these valuable heterocyclic systems.
A specific method for the preparation of this compound has been detailed in the patent literature. This synthesis involves the hydrogenation of a precursor molecule, 4-(pyridin-4-ylmethyl)benzamide, to reduce the pyridine ring to a piperidine ring.
Synthesis of this compound
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 4-(Pyridin-4-ylmethyl)benzamide | Hydrogen (H₂), 10% Palladium on activated carbon (Pd/C), Methanol (MeOH) | This compound |
In a typical procedure, 4-(pyridin-4-ylmethyl)benzamide is dissolved in methanol, and a catalytic amount of 10% palladium on activated carbon is added. The mixture is then subjected to a hydrogen atmosphere. The reaction proceeds to afford this compound. This hydrogenation is a common and effective method for the conversion of aromatic nitrogen-containing heterocycles to their saturated counterparts.
Characterization Techniques in Synthetic Organic Chemistry Research
The confirmation of a newly synthesized molecule's structure is an indispensable step in chemical research. A suite of spectroscopic techniques is employed to provide a comprehensive and unambiguous identification of the compound.
Spectroscopic Confirmation of Chemical Structures (e.g., ¹H NMR, ¹³C NMR, HRMS, FT-IR)
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a compound. For this compound, these techniques are crucial for verifying the successful synthesis and purity of the final product.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzamide ring, the piperidine ring, and the methylene bridge connecting them.
Based on available data for a closely related analog, the expected ¹H NMR signals for this compound would appear in specific regions of the spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, the ¹³C NMR spectrum would display signals corresponding to the aromatic carbons of the benzamide ring, the aliphatic carbons of the piperidine ring, and the methylene bridge. The chemical shifts of these carbons are indicative of their electronic environment.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This is a critical step in confirming the identity of a new molecule. The high-resolution mass spectrum of this compound would provide an exact mass measurement consistent with its molecular formula, C₁₃H₁₈N₂O.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as C-H and C-N stretching and bending vibrations associated with the aromatic and piperidine rings. For instance, a related compound, 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide, shows a characteristic N-H stretching vibration for the amino group in the range of 3250-3500 cm⁻¹. ijert.org
Interactive Data Table: Spectroscopic Data for this compound and Related Compounds
| Technique | Compound | Observed/Expected Data |
| ¹H NMR | This compound | Aromatic protons (benzamide ring), Piperidine ring protons, Methylene bridge protons |
| ¹³C NMR | 1-(4-methylbenzyl)piperidine | Aromatic carbons: ~128-136 ppm, Piperidine carbons: ~24-54 ppm, Methylene carbon: ~63 ppm |
| HRMS | This compound | Expected m/z for C₁₃H₁₈N₂O |
| FT-IR | 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide | N-H stretch: 3250-3500 cm⁻¹, C-H stretch (asymmetric CH₂ and CH₃): 2919-2995 cm⁻¹ |
Medicinal Chemistry and Rational Drug Design Principles
Structural Versatility and Modulation of Biological Activity
The 4-(piperidin-4-ylmethyl)benzamide core structure presents multiple points for chemical modification, enabling chemists to fine-tune its physicochemical and pharmacological properties. These sites include the piperidine (B6355638) nitrogen, the benzamide (B126) group, and the aromatic ring. This versatility allows for the modulation of biological activity across different therapeutic targets.
One key strategy involves altering the flexibility of the molecule. In a study on inhibitors of the NLRP3 inflammasome, researchers investigated the effect of removing the conformational constraints of a piperidine ring. A series of compounds were synthesized where the piperidine ring linking a benzo[d]imidazole-2-one moiety to a phenylacetamido group was opened. mdpi.com This modification aimed to assess whether increased molecular flexibility could enhance binding to the target. The results indicated that only one of the ring-opened compounds, compound 9 , retained a degree of the desired anti-pyroptotic and IL-1β inhibitory activity, while other acyclic analogues were inactive, demonstrating the critical role of the cyclic piperidine structure for maintaining activity in that specific series. mdpi.com
Table 1: Effect of Piperidine Ring Opening on NLRP3-Dependent Activity mdpi.com
| Compound | Structure | Pyroptosis Inhibition (%) at 10 µM | IL-1β Inhibition (%) at 10 µM |
| 2 | Piperidine-closed | 57.5 ± 2.4 | 52.8 ± 3.8 |
| 9 | Piperidine-opened | 39.2 ± 6.6 | 20.3 ± 1.3 |
| 10 | Piperidine-opened | Inactive | Inactive |
| 11 | Piperidine-opened | Inactive | Inactive |
Further demonstrating the scaffold's versatility, derivatives have been developed as potent antitumor agents and inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.govnih.gov These developments were achieved through iterative medicinal chemistry efforts, modifying substituents on both the piperidine and benzamide portions of the molecule to optimize target engagement and biological effect. researchgate.netnih.gov
Application of Bioisosteric Replacement Strategies in Compound Design
Bioisosteric replacement is a fundamental strategy in rational drug design where a functional group in a lead compound is substituted with another group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. spirochem.comnih.gov This technique has been effectively applied to derivatives of the piperidine-benzamide scaffold.
In the design of novel antitumor agents based on the N-(piperidin-4-yl)benzamide structure, researchers were guided by the principles of bioisosterism to synthesize a new series of compounds. nih.govresearchgate.net This approach involves replacing certain atoms or groups without causing a significant change in the molecule's essential biological activity, but potentially improving other properties. For instance, exploring different halogen and methyl substitutions on the phenyl ring allows for probing the electronic and steric requirements of the target's binding site. researchgate.net
A clear example of this strategy was employed in the development of NLRP3 inflammasome inhibitors. Researchers replaced an imidazole-2-one ring in one series of compounds with a cyanoguanidine residue. mdpi.com This substitution, a classic example of bioisosteric replacement, led to the identification of compound 13 , which demonstrated promising, concentration-dependent inhibition of IL-1β release in human macrophages. mdpi.com This highlights how bioisosterism can lead to new chemical entities with retained or improved biological profiles.
Exploration of Structure-Activity Relationships to Enhance Bioactivity
Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a drug candidate. By systematically altering parts of a molecule and assessing the impact on its biological activity, researchers can identify the key structural features required for efficacy.
Detailed SAR studies have been conducted on derivatives of the piperidine-benzamide scaffold for various targets. In the pursuit of novel inhibitors for the presynaptic choline transporter (CHT), a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized and evaluated. researchgate.netnih.gov The research revealed several key SAR insights:
Amide Functionality : Benzylic heteroaromatic amide moieties were found to be the most potent. nih.gov
Piperidine Substituents : An N-methylpiperidine ether analog (10m , later named ML352) was equipotent with the corresponding N-isopropyl analog. However, removing the alkyl group from the piperidine nitrogen entirely (to yield compound 10l ) resulted in a much less active compound. nih.gov
Linkage : The 3-(piperidin-4-yl)oxy linkage was favored over other alkyl ether chains, and the complete removal of the ether linkage to yield an unsubstituted phenol (B47542) (10v ) rendered the compound inactive, underscoring the importance of this specific connection. nih.gov
In another context, SAR exploration of N-(piperidin-4-yl)benzamide derivatives as potential antitumor agents for treating hepatocarcinoma yielded significant findings. nih.govresearchgate.net Studies revealed that the introduction of specific substituents on the phenyl ring dramatically influenced cytotoxic activity against cancer cell lines.
Phenyl Ring Substitution : The presence of a chlorine or hydroxyl group at the para-position of the phenyl ring was found to significantly enhance antitumor activity in HepG2, A549, and HT-29 cells. researchgate.net
Potency : One of the most potent compounds identified, compound 47 , which features a complex substituent, exhibited an IC₅₀ value of 0.25 μM against HepG2 cells. This compound was shown to induce cell cycle arrest through a p53/p21-dependent pathway. nih.gov
The data below illustrates the impact of these substitutions on bioactivity.
Table 2: Structure-Activity Relationship of N-(piperidin-4-yl)benzamide Derivatives Against HepG2 Cancer Cells nih.govresearchgate.net
| Compound | R-Group on Benzamide | IC₅₀ (μM) | Source |
| 5h | 4-chloro | 2.57 | researchgate.net |
| 5k | 4-hydroxyl | >50 (less active than 5h) | researchgate.net |
| 47 | 2,4-dichloro-5-(4-((4-fluorophenyl)sulfonyl)piperazine-1-carbonyl) | 0.25 | nih.gov |
These SAR studies provide a clear roadmap for enhancing bioactivity, demonstrating how targeted modifications to the this compound scaffold can lead to highly potent and specific modulators of biological function. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of 4 Piperidin 4 Ylmethyl Benzamide and Its Analogues
Impact of Substitutions on the Benzamide (B126) Ring System
The benzamide ring is a key interaction site for many biological targets. Modifying this part of the scaffold can dramatically alter the compound's potency, selectivity, and cytotoxic properties.
Substitutions on the benzamide phenyl ring have been shown to significantly modulate the cytotoxic effects of these compounds against various cell lines. Research into novel N-(piperidine-4-yl)benzamide derivatives has demonstrated that the type and position of the substituent are crucial for antitumor activity. researchgate.netnih.gov
For instance, the addition of a halogen, such as chlorine, or a hydroxyl group at the para-position (position 4) of the phenyl ring was found to significantly enhance antitumor activity against liver cancer (HepG2), lung cancer (A549), and colon cancer (HT-29) cell lines. researchgate.net The compound featuring a para-chloro substitution (Compound 5h) generally showed stronger growth inhibitory activity across multiple cell lines compared to the para-hydroxyl analogue (Compound 5k). researchgate.net
The position of halogen substituents also plays a critical role. In a series of sulfonamide derivatives containing a piperidine (B6355638) moiety, it was found that placing a fluorine atom at the meta-position (position 3) of the benzene (B151609) ring resulted in vastly superior antibacterial activity compared to substitutions at the ortho- or para-positions. mdpi.com While this study focused on antibacterial effects, it highlights the general principle of positional importance for halogen substitutions in related scaffolds.
The introduction of nitro groups has also been explored. For example, a derivative, 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide, was synthesized to evaluate its pharmacological potential. researchgate.net In other related heterocyclic systems, a nitro group at the 5-position of a benzimidazole (B57391) ring was found to be encouraging for achieving potent inhibition of target enzymes. mdpi.com
Below is a table summarizing the cytotoxic activity of select N-(piperidine-4-yl)benzamide derivatives with substitutions on the phenyl ring.
| Compound | Substitution (R) | IC50 (μM) vs. HepG2 Cells | IC50 (μM) vs. A549 Cells | IC50 (μM) vs. HT-29 Cells |
| 5h | 4-Cl | 2.57 | 5.48 | 30.04 |
| 5k | 4-OH | >50 | >50 | >50 |
| Data sourced from a study on N-(piperidine-4-yl)benzamide derivatives as potential cell cycle inhibitors. researchgate.net |
Beyond cytotoxicity, modifications to the benzamide ring are pivotal for enhancing potency and achieving selectivity for specific biological targets, such as G protein-coupled receptors (GPCRs) or transporters. nih.govresearchgate.net
In the development of selective sigma-1 (σ1) receptor ligands, strategic substitutions on the benzamide portion of related piperidine-4-carboxamides were crucial. It was discovered that adding 2,4-dichloro substituents to an N-benzylpiperidine moiety decreased affinity for the σ1 receptor without significantly affecting binding to the σ2 receptor, a modification that can be used to tune selectivity. units.it
Similarly, in a series of M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, substitutions at the 2-position of the benzamide ring with either a chloro (Cl) or a methoxy (B1213986) (OMe) group resulted in compounds with submicromolar M1 IC50 values. nih.gov However, these modifications also conferred activity at other muscarinic receptor subtypes (M3 and M5), illustrating the challenge of improving potency while maintaining or increasing selectivity. nih.gov A pentafluorophenyl benzamide analogue also proved to be a submicromolar antagonist for both M1 and M5 receptors. nih.gov
The table below illustrates how different benzamide substitutions affect potency and selectivity for M1, M3, and M5 muscarinic receptors.
| Compound | Benzamide Substitution | M1 IC50 (nM) | M3 IC50 (nM) | M5 IC50 (nM) |
| 8a | 2-Cl | 960 | >1000 | 2300 |
| 8b | 2-OMe | 820 | 2500 | 2500 |
| 8e | 2,3,4,5,6-pentafluoro | 350 | >10000 | 830 |
| Data sourced from a study on selective M1 mAChR antagonists. nih.gov |
Effects of Modifications on the Piperidine Ring and its Linkage
The substitution pattern and saturation state of the piperidine ring can lead to substantial changes in biological activity. In the development of antitrypanosomal agents, a ten-fold increase in potency was observed simply by introducing unsaturation into the piperidine ring (i.e., using a tetrahydropyridine (B1245486) ring instead). dndi.org This improvement was consistent across different analogues, underscoring the impact of the ring's conformation and electronic properties on its interaction with the biological target. dndi.org
The nitrogen atom of the piperidine ring is a common point for modification, and the substituent attached to it (the N-substituent) often plays a defining role in the compound's activity and selectivity.
In the pursuit of CCR3 receptor antagonists, a high-throughput screening campaign identified N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide as a lead compound. nih.gov Subsequent SAR studies revealed that the N-substituent, specifically the 6-fluoro-2-naphthylmethyl moiety, was essential for inhibitory activity. nih.gov
Further studies on sigma receptor ligands showed that modifying the N-substituent on a piperidine-4-carboxamide scaffold could preserve high affinity for the σ1 receptor while dramatically improving selectivity over the σ2 receptor. units.itnih.gov For example, replacing a smaller group with a bulkier tetrahydroquinoline moiety attached via a 4-chlorobenzyl group to the piperidine nitrogen resulted in a compound with very high σ1 affinity (Ki = 3.7 nM) and a remarkable 351-fold selectivity over the σ2 receptor. nih.gov
The following table presents data on how different N-substituents on a piperidine-4-carboxamide core affect affinity and selectivity for sigma receptors.
| N-Substituent Moiety | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (Ki σ2/Ki σ1) |
| N-benzyl | 5.5 (predicted) | - | - |
| N-(4-chlorobenzyl)-tetrahydroquinoline | 3.7 | 1300 | 351 |
| Data sourced from studies on sigma-1 receptor ligands. units.itnih.gov |
The way the piperidine ring is connected to the benzamide core—both the type of linker and its attachment point—is another critical determinant of biological activity. Most commonly, the linkage is through a methyl group at the 4-position of the piperidine ring, as in 4-(piperidin-4-ylmethyl )benzamide.
However, altering this linkage can lead to novel inhibitors. A series of potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT) were developed from a class of 4-methoxy-3-(piperidin-4-yl-oxy ) benzamides. nih.govresearchgate.net Here, the piperidine ring is linked to the benzamide core via an oxygen atom ('oxy' linker) and is attached to the 3-position of the benzamide ring, not the 4-position. This structural change led to the identification of ML352, a potent and selective CHT inhibitor. nih.gov
In another example, SAR studies on antitrypanosomal agents explored compounds where the piperidine was linked at its 2-position to a 4-azaindole (B1209526) scaffold, representing a significant shift from the more common 4-position linkage. dndi.org These examples demonstrate that exploring alternative linkage strategies is a powerful tool for discovering compounds with novel biological activities.
Correlation between Chemical Structure and Pharmacological Profile
The pharmacological activity of 4-(piperidin-4-ylmethyl)benzamide derivatives is intricately linked to the nature and position of substituents on both the benzamide and piperidine rings, as well as the linker connecting them. Research has identified several key structural features that govern the interaction of these compounds with their biological targets, which include opioid receptors and hypoxia-inducible factor (HIF-1) pathways.
For a series of 4-piperidin-4-ylidenemethyl-benzamide derivatives investigated as δ-opioid receptor agonists, three primary sites of modification have been shown to be critical for activity: the aryl group (R¹), the piperidine nitrogen (R²), and the amide functionality (R³). nih.govresearchgate.net The interplay of substitutions at these positions dictates the potency, subtype selectivity, and pharmacokinetic properties of the compounds. nih.govresearchgate.net For instance, in the development of these agonists for central nervous system (CNS) indications, a careful balance of these substitutions was necessary to achieve a desirable pharmacological profile. nih.gov
Similarly, in the investigation of N-(piperidin-4-yl)benzamide derivatives as activators of HIF-1α pathways, strategic modifications guided by bioisosterism and pharmacokinetic considerations led to the synthesis of potent compounds. nih.gov These studies revealed that specific substitutions on the benzamide moiety are crucial for their inhibitory bioactivity in cancer cell lines like HepG2. nih.gov
The linker between the piperidine and benzamide moieties also plays a significant role. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides , which act as inhibitors of the presynaptic choline transporter, the ether linkage is a key feature. nih.govresearchgate.net Structure-activity relationship explorations focused on the substituents on the piperidine ring and modifications of the amide group. nih.govresearchgate.net
The following table summarizes the impact of substitutions on the pharmacological activity of different this compound analogue series.
| Analogue Series | Target | Key Substitution Sites | Impact on Pharmacological Profile |
| 4-Piperidin-4-ylidenemethyl-benzamides | δ-Opioid Receptor | Aryl group (R¹), Piperidine nitrogen (R²), Amide (R³) | Modulates potency, selectivity, and CNS properties. nih.govresearchgate.net |
| N-(Piperidin-4-yl)benzamides | HIF-1α Pathway | Benzamide moiety | Influences inhibitory bioactivity in cancer cells. nih.gov |
| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Presynaptic Choline Transporter | Piperidine substituents, Amide functionality | Affects potency and selectivity as choline transporter inhibitors. nih.govresearchgate.net |
Stereochemical Considerations in SAR Investigations
The stereochemistry of this compound analogues is a critical factor that can profoundly influence their pharmacological activity. The presence of chiral centers, often at the piperidine ring, can lead to enantiomers or diastereomers with significantly different potencies and selectivities for their biological targets.
In the context of 4-piperidin-4-ylidenemethyl-benzamide derivatives , the potential for stereoisomerism is an important consideration in their design and synthesis as δ-opioid receptor agonists. nih.gov The spatial arrangement of substituents can affect the binding affinity and efficacy at the receptor.
More explicit evidence of the importance of stereochemistry comes from studies on structurally related piperidine derivatives. For example, in a series of cis-3,6-disubstituted piperidine analogues, the separation of racemic compounds into their individual enantiomers revealed differential affinities for monoamine transporters. nih.gov A specific enantiomer, S,S-(-)-19a, demonstrated the highest potency for the dopamine (B1211576) transporter (DAT), highlighting that the biological activity is highly dependent on the absolute configuration of the molecule. nih.gov This underscores the necessity of evaluating stereoisomers independently to fully understand the SAR and to identify the most active and selective compound.
Pharmacological and Biological Evaluation: Preclinical Research
Anticancer Research and Potential as Antitumor Agents
Preclinical research has identified derivatives of N-(piperidin-4-yl)benzamide as a promising class of compounds with significant antitumor activity. nih.govnih.gov In vitro studies have demonstrated their potent cytotoxic effects against various cancer cell lines. nih.govresearchgate.net For instance, certain derivatives have shown high efficacy against the human hepatocellular carcinoma cell line, HepG2, indicating their potential for development as therapeutic agents for liver cancer. nih.govnih.gov The anticancer effects of these compounds are attributed to several interconnected mechanisms, including the modulation of critical cellular pathways involved in cancer progression, the induction of programmed cell death (apoptosis), and the halting of the cancer cell division cycle. nih.govnih.gov
A key aspect of the anticancer activity of N-(piperidin-4-yl)benzamide derivatives involves the modulation of Hypoxia-Inducible Factor 1 (HIF-1) pathways. nih.gov HIF-1 is a transcription factor that plays a crucial role in how tumor cells adapt to low-oxygen (hypoxic) environments, promoting tumor growth and metastasis. Certain novel N-(piperidin-4-yl)benzamide derivatives have been specifically designed and synthesized as activators of HIF-1α, the oxygen-regulated subunit of HIF-1. nih.gov Studies have shown that specific derivatives, such as compounds identified as 10b and 10j, can induce the expression of the HIF-1α protein in HepG2 cancer cells. nih.gov This activation is part of a complex signaling cascade intended to ultimately promote tumor cell apoptosis. nih.gov
The induction of apoptosis by these compounds is not an isolated event but rather the result of activating specific intracellular signaling pathways. The research points to the involvement of the HIF-1α pathway, which in turn influences downstream targets that lead to apoptosis. nih.gov Furthermore, the activation of the p53 signaling pathway, a critical tumor suppressor pathway, has also been identified as a key mechanism. nih.gov By modulating these pathways, the compounds disrupt the normal cellular processes that protect cancer cells from cell death, thereby promoting their elimination.
A definitive indicator of apoptosis is the activation of a family of cysteine proteases known as caspases. Specifically, the executioner caspase, caspase-3, is a central mediator of apoptosis. Preclinical studies have demonstrated that treatment of cancer cells with N-(piperidin-4-yl)benzamide derivatives leads to a measurable increase in key apoptotic markers. nih.gov For example, compounds 10b and 10j were found to upregulate the expression of cleaved caspase-3, the activated form of the enzyme, which directly leads to the breakdown of cellular components and the morphological changes characteristic of apoptosis. nih.gov
| Compound | Cell Line | IC50 Value (μM) | Key Observed Mechanisms |
|---|---|---|---|
| Compound 47 | HepG2 | 0.25 | Induction of cell cycle arrest via p53/p21-dependent pathway. nih.gov |
| Compound 10b | HepG2 | 0.12 | Induction of HIF-1α expression, upregulation of cleaved caspase-3, promotion of apoptosis. nih.gov |
| Compound 10j | HepG2 | 0.13 | Induction of HIF-1α expression, upregulation of cleaved caspase-3, promotion of apoptosis. nih.gov |
In addition to inducing apoptosis, N-(piperidin-4-yl)benzamide derivatives exert their anticancer effects by causing cell cycle arrest. nih.gov This mechanism prevents cancer cells from progressing through the phases of division (G1, S, G2, M), thereby inhibiting tumor growth. Flow cytometry analysis has confirmed the ability of these compounds to halt the cell cycle. nih.gov
The mechanism of cell cycle arrest induced by these derivatives is closely linked to the modulation of the p53/p21-dependent pathway. nih.gov The p53 protein is a well-known tumor suppressor that can halt the cell cycle in response to cellular stress, such as DNA damage. One of its key downstream targets is the protein p21, a cyclin-dependent kinase inhibitor that directly blocks the activity of enzymes required for cell cycle progression.
Research involving a particularly potent derivative, compound 47, demonstrated that it effectively induces cell cycle arrest in HepG2 cells through this specific pathway. nih.gov Western blot analysis revealed that treatment with compound 47 led to an enhanced expression of both p53 and p21 proteins. nih.gov Concurrently, it inhibited the expression of cyclin B1, a protein essential for the G2/M transition in the cell cycle. nih.gov This evidence strongly supports that the compound's ability to stop cancer cell proliferation is mediated by activating the p53/p21 pathway. nih.gov Similarly, derivatives 10b and 10j were also shown to induce the expression of the downstream target gene p21. nih.gov
| Protein Marker | Observed Effect | Associated Compound(s) |
|---|---|---|
| HIF-1α | Induced expression. nih.gov | 10b, 10j |
| p53 | Enhanced expression. nih.gov | 47 |
| p21 | Enhanced expression/Induction. nih.govnih.gov | 47, 10b, 10j |
| Cleaved Caspase-3 | Upregulated expression. nih.gov | 10b, 10j |
| Cyclin B1 | Inhibited expression. nih.gov | 47 |
Cell Cycle Arrest Mechanisms
Inhibition of Cyclin B1 and p-Rb Expression
In the context of cancer cell biology, the cell cycle is a critical process, and its dysregulation is a hallmark of cancer. The transition between different phases of the cell cycle is governed by complexes of cyclins and cyclin-dependent kinases (CDKs). One key complex, Cyclin B1/CDK1, is essential for the G2/M transition. The retinoblastoma protein (Rb) is a tumor suppressor that, in its active hypophosphorylated state, prevents excessive cell growth by inhibiting cell cycle progression. When Rb is phosphorylated (p-Rb), it becomes inactive, allowing the cell cycle to proceed.
A study evaluating a series of novel N-(piperidine-4-yl)benzamide derivatives found that a lead compound, designated as compound 47, effectively inhibited the expression of both Cyclin B1 and p-Rb in HepG2 human liver cancer cells. nih.gov This dual inhibition suggests that the compound can halt cancer cells in the G2/M phase of the cell cycle and maintain the active, growth-suppressive state of the Rb protein. nih.gov By downregulating Cyclin B1 and preventing the inactivation of Rb, the compound effectively disrupts the machinery that cancer cells use to proliferate. nih.gov
Enhancement of p21, p53, and Rb Expression
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation and is often called the "guardian of the genome." nih.govnih.gov When activated by cellular stress, p53 can halt the cell cycle and induce apoptosis. mdpi.com One of the primary ways p53 exerts its cell cycle control is by transcriptionally activating the gene for the CDK inhibitor p21. nih.govnih.govresearchgate.net The p21 protein, in turn, can inhibit the cyclin-CDK complexes that are responsible for phosphorylating and inactivating the Rb tumor suppressor protein. nih.gov
Research has shown that N-(piperidine-4-yl)benzamide derivatives can significantly enhance the expression of p53, p21, and total Rb in HepG2 cells. nih.gov The upregulation of p53 triggers an increase in p21 levels. nih.govnih.gov This elevated p21 expression leads to the inhibition of CDKs, which in turn prevents the phosphorylation of Rb, thereby increasing the levels of its active, hypophosphorylated form. nih.gov This chain of events, known as the p53/p21-dependent pathway, leads to cell cycle arrest, providing a key mechanism for the compound's antitumor activity. nih.gov
Activity Against Specific Cancer Cell Lines (e.g., HepG2, A549, MDA-MB-231)
The cytotoxic potential of 4-(Piperidin-4-ylmethyl)benzamide and its derivatives has been evaluated against several human cancer cell lines, demonstrating a range of efficacy.
In studies focusing on N-(piperidine-4-yl)benzamide derivatives, significant antitumor activity was observed against the HepG2 human hepatocellular carcinoma cell line. nih.govnih.gov One particularly potent derivative, compound 47, exhibited an IC50 value of 0.25 μM against HepG2 cells. nih.gov Other derivatives from a different series also showed notable inhibitory bioactivity in HepG2 cells, with compounds 10b and 10j having IC50 values of 0.12 μM and 0.13 μM, respectively. nih.gov
The activity of related benzamide (B126) structures has also been tested against the MDA-MB-231 human breast cancer cell line. A radiolabeled benzamide derivative, 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide, showed a low level of binding to MDA-MB-231 cells in vitro, suggesting that not all derivatives are equally effective against all cancer types. nih.gov
The table below summarizes the in vitro activity of representative benzamide derivatives against various cancer cell lines.
| Derivative | Cell Line | Activity (IC50) |
| Compound 47 | HepG2 | 0.25 μM |
| Compound 10b | HepG2 | 0.12 μM |
| Compound 10j | HepG2 | 0.13 μM |
Regulation of Phospho-Adenosine Monophosphate-Activated Protein Kinase (p-AMPK)
Adenosine monophosphate-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a key role in regulating metabolism and maintaining cellular homeostasis. nih.gov When activated (phosphorylated), AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. nih.gov In the context of cancer, AMPK activation can lead to the suppression of cell growth and proliferation.
Preclinical research has demonstrated that N-(piperidine-4-yl)benzamide derivatives can enhance the expression of the phosphorylated, active form of AMPK (p-AMPK) in HepG2 cancer cells. nih.gov This upregulation of p-AMPK activity contributes to the compound's antitumor effects, likely by inducing a state of energy stress within the cancer cells that inhibits their growth. nih.gov
Inhibition of Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous types of human cancer. researchgate.net It is a critical mediator of signals from integrins and growth factor receptors, playing a central role in cell adhesion, migration, proliferation, and survival. researchgate.net The inhibition of FAK is therefore considered a promising strategy for cancer therapy.
While direct studies on this compound are limited, research into structurally related compounds highlights the potential for this chemical class to act as FAK inhibitors. For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives were designed and synthesized to screen for FAK inhibitory activity, with some compounds showing potent effects against the HepG2 cancer cell line. researchgate.net This suggests that scaffolds related to benzamides can be effective FAK inhibitors, though further research is needed to confirm this activity for this compound itself. researchgate.net
Antiviral Activities
Beyond its anticancer potential, the piperidine (B6355638) benzamide scaffold has been identified as a promising backbone for the development of antiviral agents.
Neuropharmacological Investigations
A class of compounds structurally very similar to this compound, the N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamides, have been identified as potent and highly selective agonists for the delta-opioid receptor (DOR). nih.gov These compounds were developed from SNC-80, a known DOR agonist, by replacing its piperazine (B1678402) ring with a piperidine ring. nih.gov
One of the simplest structures in this class, compound 6a , demonstrated high affinity for the DOR with an IC₅₀ of 0.87 nM. nih.gov It also showed exceptional selectivity over other opioid receptors, with a mu-opioid/delta-opioid selectivity ratio of 4370 and a kappa-opioid/delta-opioid ratio of 8590. nih.gov Further structure-activity relationship studies on this 4-piperidin-4-ylidenemethyl-benzamide series led to the identification of two clinical candidates. researchgate.netnih.gov These findings highlight the role of the piperidine-benzamide scaffold in achieving potent and selective DOR activation.
| Compound | Receptor Target | Activity | Binding Affinity (IC₅₀) | Selectivity (μ/δ ratio) | Selectivity (κ/δ ratio) | Source |
|---|---|---|---|---|---|---|
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | Delta-Opioid Receptor (DOR) | Full Agonist | 0.87 nM | 4370 | 8590 | nih.gov |
A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel inhibitors of the presynaptic high-affinity choline (B1196258) transporter (CHT). nih.govnih.gov CHT is responsible for the uptake of choline into neurons, which is the rate-limiting step for the synthesis of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of CHT is an area of interest for modulating cholinergic signaling, which is implicated in various cognitive and mood disorders. nih.gov
Through high-throughput screening and subsequent medicinal chemistry efforts, a compound named ML352 was identified as a potent and selective CHT inhibitor. nih.govnih.gov This compound demonstrated a noncompetitive mode of inhibition. nih.gov The research established that benzylic heteroaromatic amide groups and a 3-(piperidin-4-yl)oxy substituent were favorable for potent CHT inhibition. nih.gov
The benzamide and piperidine structures are key components in ligands for various serotonin (B10506) (5-HT) receptors, which are important targets for treating a range of neuropsychiatric and gastrointestinal disorders.
5-HT4 Receptor: Derivatives of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide have been synthesized and evaluated as selective 5-HT4 receptor agonists. nih.gov The 5-HT4 receptor is known to enhance gastrointestinal motility. Certain derivatives with an ether or sulfide (B99878) moiety on the piperidine ring exhibited high affinity for this receptor. nih.gov
5-HT2C Receptor: In a separate line of research, 4-phenylpiperidine-2-carboxamide analogues have been developed as positive allosteric modulators (PAMs) of the 5-HT2C receptor. nih.gov PAMs enhance the effect of the endogenous neurotransmitter serotonin. Targeting the 5-HT2C receptor is a strategy for developing treatments for obesity and substance use disorders. nih.gov
5-HT2B Receptor: Spiro-piperidine compounds have been identified as potent antagonists of the 5-HT2B receptor, with some showing IC₅₀ values as low as 1 nM. researchgate.net
These studies collectively demonstrate the versatility of the piperidine-benzamide scaffold in interacting with multiple subtypes of serotoninergic receptors, acting as agonists, antagonists, or allosteric modulators depending on the specific substitutions and structural arrangement. nih.govnih.govmdpi.com
Interactions with Dopaminergic Receptors (e.g., D1, D2, D4)
Derivatives of the piperidine scaffold have been extensively studied for their interaction with dopamine (B1211576) receptors, particularly the D4 subtype, which is implicated in various neurological and psychiatric conditions.
Research into piperidine-based ligands has identified potent and selective antagonists for the D4 receptor (D4R). nih.gov Modifications to the piperidine scaffold, such as the introduction of a 4-benzyl group, have yielded compounds with high D4R affinity and significant selectivity over D2 and D3 receptors. nih.gov For instance, moving the piperidine nitrogen from position 1 to 4 in certain analogs maintained high D4R affinity (pKi = 8.79) and even increased selectivity versus the D2 receptor. nih.gov Other work on 3- and 4-benzyloxypiperidine scaffolds also led to the discovery of selective D4R antagonists. The development of these compounds often involves balancing potency with metabolic stability. nih.gov
The table below summarizes the binding affinities of representative piperidine derivatives for dopamine receptors, illustrating the high affinity and selectivity for the D4 subtype that can be achieved through structural modifications.
Table 1: Dopamine Receptor Binding Affinities of Representative Piperidine Derivatives
| Compound/Derivative Class | D2 Receptor Affinity (pKi) | D3 Receptor Affinity (pKi) | D4 Receptor Affinity (pKi) | Selectivity (D2/D4) | Selectivity (D3/D4) |
|---|---|---|---|---|---|
| 4-benzyl-piperidine analog (Lead 8) | 7.85 | --- | 8.71 | 724 | 363 |
| Regioisomer of Lead 8 (Compound 16) | 5.44 | --- | 8.79 | 2239 | --- |
| 4-phenyl-1,2,3,6-tetrahydropyridine (19) | --- | --- | 8.82 | 380 | 162 |
Data sourced from a study on piperidine-based ligands as D4R antagonists. nih.gov Note: pKi is the negative logarithm of the inhibitory constant (Ki); a higher value indicates stronger binding affinity.
Rho-associated Kinase-1 (ROCK1) Inhibition
While the piperidine-benzamide scaffold is explored for various targets, direct preclinical research specifically evaluating this compound as an inhibitor of Rho-associated Kinase-1 (ROCK1) is not extensively documented in the available literature. However, research into ROCK inhibitors is an active field. For example, a different class of molecules, 4-aryl-5-aminomethyl-thiazole-2-amines, has been synthesized and shown to have inhibitory activity against ROCK II, a closely related isoform of ROCK1. nih.gov One of the most potent compounds in that series demonstrated an IC₅₀ value of 20 nM against ROCK II. nih.gov This indicates that while other chemical scaffolds are confirmed ROCK inhibitors, the specific activity of this compound on this target remains to be fully elucidated.
JNK3 Inhibition and Isoform Selectivity
The c-Jun N-terminal kinase 3 (JNK3) is a key target in the study of neurodegenerative diseases due to its primary expression in the brain. acs.orgnih.gov While JNK1 and JNK2 are widely distributed, the brain-specific nature of JNK3 makes it an attractive target for selective inhibitors. nih.gov
Derivatives containing a piperidine moiety have been investigated as JNK3 inhibitors. In one study, a complex inhibitor incorporating a piperidine ring showed high binding affinity (Kd, 46 nM) and inhibitory potency (IC₅₀, 27.7 nM) for JNK3. nih.gov Structural analysis revealed that the piperidine moiety of this inhibitor interacts with the Ile70 residue of the JNK3 enzyme. nih.gov Other research on aminopyrazole derivatives found that incorporating a piperidine group resulted in high JNK3 potency. acs.org The optimization of these scaffolds aims to enhance both potency and selectivity against other JNK isoforms, such as JNK1 and JNK2, which is a significant challenge due to the highly conserved ATP binding pocket among them. acs.orgnih.gov
T-type Calcium Channel Blocking
Derivatives of the this compound scaffold have been identified as potent and selective blockers of T-type calcium channels, which are promising therapeutic targets for conditions like neuropathic pain and epilepsy. nih.govnih.govresearchgate.net
Initial high-throughput screening led to the identification of a 1,4-substituted piperidine amide with good potency but limited selectivity. nih.gov Further optimization, including structural modifications to reduce the basicity of the piperidine ring and introduce polarity, led to derivatives with significantly improved selectivity profiles against other channels like hERG and L-type calcium channels. nih.gov For instance, certain 4-piperidinecarboxylate and 4-piperidinecyanide derivatives demonstrated good T-type calcium channel inhibitory activity with minimal off-target effects. researchgate.net One such optimized compound showed robust efficacy in a rat model of absence epilepsy and was also effective in models of essential tremor and Parkinson's disease. nih.gov
Table 2: Activity of Representative Piperidine Derivatives as T-type Calcium Channel Blockers
| Compound Class | Target Channel | Activity/Potency | Selectivity Profile |
|---|---|---|---|
| 1,4-substituted piperidine amide (6) | T-type Calcium Channels | Good Potency | Limited selectivity over hERG and L-type channels |
| Axial fluoropiperidine (30) | T-type Calcium Channels | High Potency (effective at 33 nM plasma concentration in vivo) | Significantly improved selectivity |
| Pyrrolidine-based inhibitors | Cav3.1 and Cav3.2 | Potent inhibition | Developed for neuropathic pain models |
Data synthesized from studies on piperidine derivatives as T-type calcium channel blockers. nih.govresearchgate.net
Anti-inflammatory Activities
The benzamide and piperidine moieties are found in various compounds exhibiting anti-inflammatory properties. researchgate.netnih.govnih.gov Derivatives of piperidine-4-carboxamide have shown considerable anti-inflammatory effects in in vivo models of carrageenan-induced edema. researchgate.net Research suggests that the anti-inflammatory actions of some benzamides may be linked to the inhibition of key inflammatory pathways. nih.gov Furthermore, related structures like 2-(Piperidin-4-yl)acetamides have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme whose inhibition leads to anti-inflammatory effects. mdpi.com
Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) Production
The overproduction of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) is a hallmark of many inflammatory conditions. Preclinical studies on related compounds suggest that the this compound scaffold may modulate these mediators.
Studies have shown that certain benzamide derivatives can produce a dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α in animal models. nih.gov In parallel, research on 2-(piperidin-4-yl)acetamide (B176132) derivatives, which are structurally related to the subject compound, demonstrated a capacity to decrease nitrite (B80452) levels in activated microglial cells, indicating an inhibition of NO generation. mdpi.com These findings suggest that the core structure contributes to the regulation of key pro-inflammatory molecules.
Table 3: Anti-inflammatory Activity of Related Benzamide and Piperidine Derivatives
| Compound Class | Effect on NO Production | Effect on TNF-α Production |
|---|---|---|
| 2-(Piperidin-4-yl)acetamide derivative (10c) | Decreased nitrite levels to resting state in LPS-activated BV2 cells | Not specified |
| N-substituted benzamides (Metoclopramide, 3-Chloroprocainamide) | Not specified | Dose-dependent inhibition of LPS-induced TNF-α in mice |
Data from studies on the anti-inflammatory properties of piperidine acetamides and benzamides. nih.govmdpi.com
Modulation of IκBα Phosphorylation and NF-κB Protein Expression
The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of genes for pro-inflammatory cytokines, chemokines, and enzymes. nih.govmdpi.com The activation of NF-κB typically involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα. mdpi.com
Research indicates that the anti-inflammatory effects of some benzamides are linked to their ability to inhibit NF-κB. nih.gov Studies on N-aryl substituted piperamides, a related class of compounds, have shown they can act as NF-κB translocation inhibitors. nih.gov This inhibition can occur through the blocking of IκB kinase (IKK) activity, which is responsible for phosphorylating IκBα, thereby preventing the release and nuclear translocation of the active p65 subunit of NF-κB. nih.govmdpi.com By inhibiting IκBα phosphorylation and subsequent NF-κB activation, these compounds can suppress the transcription of inflammatory genes, representing a key mechanism for their anti-inflammatory activity. nih.govnih.gov
Antifungal Activities
While direct studies on the antifungal properties of this compound are not extensively documented, research into related piperidine derivatives suggests potential in this area. For instance, a series of novel piperidin-4-one derivatives were synthesized and showed significant antifungal activity when compared with the standard drug terbinafine. biomedpharmajournal.org This indicates that the piperidine core is a viable scaffold for developing new antifungal agents. biomedpharmajournal.org Another study on various piperidine derivatives also reported varying degrees of inhibition against several fungal species, including Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net
Benzamide derivatives have also been investigated for their fungicidal activities. A study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) revealed that some compounds exhibited good fungicidal effects against Botrytis cinereal, with one compound showing superior activity to the commercial fungicide fluxapyroxad. mdpi.com These findings underscore the potential of the broader benzamide and piperidine classes of compounds in the development of new antifungal treatments, although specific data for this compound is needed.
Broader Biological and Pharmacological Applications
The this compound structure is a versatile platform for generating compounds with diverse biological activities. Its derivatives have been explored for their potential in treating a variety of conditions, from cancer to central nervous system disorders. smolecule.com
General Antiproliferative Effects
The antiproliferative potential of compounds related to this compound has been a significant area of investigation. Derivatives are being explored as potential anticancer agents due to their capacity to modulate key cellular pathways. smolecule.com
A notable study focused on a series of novel N-(piperidin-4-yl)benzamide derivatives, which demonstrated potent antitumor activity. nih.gov One particular compound from this series exhibited strong biological activity against HepG2 (human liver cancer) cells, with an IC50 value of 0.25 μM. nih.gov Further analysis revealed that this compound induced cell cycle arrest in the G2/M phase and promoted apoptosis in HepG2 cells. nih.gov The mechanism of action was linked to the upregulation of p53 and p21, key tumor suppressor proteins. nih.gov
Another area of research involves 4-(pyridin-4-yloxy)benzamide derivatives. Several compounds in this class have shown effective inhibitory activity against various cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.govresearchgate.net One promising compound demonstrated excellent activity against these cell lines with IC50 values of 1.03, 1.15, and 2.59 μM, respectively, outperforming the established inhibitor Golvatinib in some cases. nih.govresearchgate.net
| Compound Derivative | Cancer Cell Line | IC50 Value (μM) | Reference |
| N-(piperidin-4-yl)benzamide derivative | HepG2 | 0.25 | nih.gov |
| 4-(pyridin-4-yloxy)benzamide derivative | A549 | 1.03 | nih.govresearchgate.net |
| 4-(pyridin-4-yloxy)benzamide derivative | HeLa | 1.15 | nih.govresearchgate.net |
| 4-(pyridin-4-yloxy)benzamide derivative | MCF-7 | 2.59 | nih.govresearchgate.net |
Antimicrobial Activities
The piperidine moiety is a common feature in many antimicrobial agents, and derivatives of this compound have been investigated for their potential in this domain. While specific data on the title compound is sparse, related structures have shown promise.
A study on piperidin-4-one derivatives revealed that some of these compounds exhibited significant antibacterial activity when compared to ampicillin. biomedpharmajournal.org Another investigation into novel sulfonamide derivatives containing a piperidine moiety identified them as potential new bactericides for managing plant bacterial diseases. mdpi.com These compounds were found to disrupt the cell membranes of pathogenic bacteria. mdpi.com
Furthermore, various N-benzamide derivatives have been synthesized and shown to possess a wide range of pharmacological effects, including antibacterial and antifungal properties. nanobioletters.com Research on other piperidine derivatives has also demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.netyu.edu.jo
Analgesic Properties
The potential for this compound derivatives to act as analgesics has been suggested through their interaction with opioid receptors. smolecule.com A significant body of research has focused on 4-piperidin-4-ylidenemethyl-benzamides as potent and selective δ-opioid receptor agonists. nih.gov
One such derivative, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, demonstrated high affinity and excellent selectivity for the δ-opioid receptor, acting as a full agonist. nih.gov This compound exhibited an IC50 of 0.87 nM for the δ-opioid receptors with extremely high selectivity over μ and κ-opioid receptors. nih.gov The development of selective δ-opioid agonists is a key strategy in the search for new pain relief agents that may lack the undesirable side effects associated with traditional opioid analgesics. nih.gov
| Compound Derivative | Receptor Target | IC50 (nM) | Selectivity | Reference |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | δ-opioid | 0.87 | High selectivity over μ and κ receptors | nih.gov |
Mechanistic Studies and Target Identification
Molecular Interactions and Binding Modes
The binding of 4-(Piperidin-4-ylmethyl)benzamide and its derivatives to biological targets is governed by a combination of specific molecular interactions, including hydrogen bonding and electrostatic interactions, which are crucial for their pharmacological effects.
Amide-Based Hydrogen Bonding Interactions
The benzamide (B126) portion of the molecule plays a critical role in receptor binding through the formation of hydrogen bonds. The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the binding pockets of target proteins. smolecule.comThis interaction is a common feature in many biologically active benzamide derivatives and is essential for stabilizing the ligand-receptor complex.
Piperidine (B6355638) Ring Interactions with Acidic Biological Target Residues
The piperidine ring of this compound contains a basic amine functionality. smolecule.comIn a physiological environment, this amine can be protonated, acquiring a positive charge. This allows for strong electrostatic interactions with negatively charged acidic amino acid residues, such as aspartate and glutamate, within the binding sites of biological targets. This ionic interaction is a key determinant of binding affinity and selectivity for many piperidine-containing ligands.
Binding Affinity for Specific Receptors and Enzymes
Derivatives of this compound have demonstrated significant binding affinities for various receptors and enzymes. The specific affinity is highly dependent on the substitutions on the benzamide and piperidine moieties.
| Derivative Class | Target | Binding Affinity (IC50) |
|---|---|---|
| N-Methyl-4-(Piperidin-4-yl)benzamide | Glycine Transporter-1 (GlyT-1) | 16 nM< smolecule.com/td> |
| This compound Derivative | Antitumor activity in HepG2 cells | 0.25 μM< smolecule.com/td> |
Binding Site Analysis for Viral Glycoproteins
While direct evidence for the interaction of this compound with viral glycoproteins is not available, studies on related N-benzyl-4,4-disubstituted piperidines have shown inhibitory activity against the influenza A virus. google.comThese derivatives are proposed to interact with the hemagglutinin (HA) fusion peptide, a critical component for viral entry into host cells. google.comThis suggests that the piperidine scaffold could be a starting point for the design of novel antiviral agents targeting viral surface glycoproteins. Research has indicated that certain 4,4-disubstituted N-benzyl piperidine derivatives have shown notable inhibitory effects against the H1N1 influenza virus. smolecule.com
Cellular Mechanisms of Action
The biological effects of this compound derivatives are often linked to their ability to modulate critical cellular pathways, including those that regulate programmed cell death, or apoptosis.
Modulation of Apoptosis-Related Pathways
Derivatives of N-(piperidin-4-yl)benzamide have been shown to induce apoptosis in cancer cells through the activation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. smolecule.comThis leads to the upregulation of downstream targets such as p21, a cyclin-dependent kinase inhibitor, which can halt the cell cycle and trigger apoptosis. Furthermore, studies on N-(piperidin-4-yl)benzamide derivatives in HepG2 cancer cells revealed that they can enhance the expression of the tumor suppressor protein p53 and downregulate the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb). This collective action results in cell cycle arrest and the induction of apoptosis. The apoptotic process is often executed through the activation of caspases, a family of cysteine proteases. Research on curcumin (B1669340) piperidone derivatives has demonstrated that they can induce apoptosis in a caspase-dependent manner, involving the activation of both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).
Cellular Pathway Modulation
Derivatives of this compound have been shown to modulate critical cellular pathways, particularly those involved in cancer progression. These compounds have demonstrated the ability to influence cell cycle regulation and the response to hypoxic conditions within tumors.
One area of significant findings is the modulation of the p53/p21-dependent pathway . In a study focusing on novel N-(piperidine-4-yl)benzamide derivatives, a lead compound, designated as compound 47, was found to induce cell cycle arrest in HepG2 human liver cancer cells. Western blot analysis revealed that this compound enhanced the expression of key tumor-suppressing proteins including p53 and p21. nih.govnih.gov The upregulation of p21, a cyclin-dependent kinase inhibitor, is a downstream effect of p53 activation and plays a crucial role in halting the cell cycle, thereby preventing the proliferation of cancer cells. nih.gov
Furthermore, these derivatives have been identified as activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway . Certain N-(piperidin-4-yl)benzamide derivatives, specifically compounds 10b and 10j, were observed to induce the expression of the HIF-1α protein. nih.gov HIF-1α is a key transcription factor that allows tumor cells to adapt to low-oxygen environments. By activating HIF-1α, these compounds also triggered the expression of its downstream target gene, p21, which, as mentioned, contributes to cell cycle arrest. nih.gov This dual action of modulating both p53/p21 and HIF-1α pathways highlights the complex and potentially synergistic anti-tumor activities of this class of compounds.
The table below summarizes the observed modulation of key cellular pathway proteins by a derivative of N-(piperidine-4-yl)benzamide in HepG2 cells. nih.govnih.gov
| Protein | Observed Effect | Cellular Pathway |
| p53 | Enhanced Expression | p53/p21-dependent pathway |
| p21 | Enhanced Expression | p53/p21-dependent pathway, HIF-1α pathway |
| Rb | Enhanced Expression | p53/p21-dependent pathway |
| p-Rb | Inhibited Expression | Cell Cycle Regulation |
| Cyclin B1 | Inhibited Expression | Cell Cycle Regulation |
| p-AMPK | Enhanced Expression | Cellular Energy Homeostasis |
| HIF-1α | Induced Expression | Hypoxia Response |
| Cleaved Caspase-3 | Upregulated Expression | Apoptosis |
Enzymatic Inhibition and Activation
The enzymatic interactions of this compound derivatives are diverse, with studies demonstrating both inhibitory and activating effects on various enzymes. These interactions are central to their proposed mechanisms of action.
A significant target for this class of compounds is the δ-opioid receptor . A series of 4-piperidin-4-ylidenemethyl-benzamide derivatives have been identified as potent agonists of this receptor. nih.gov Agonism at the δ-opioid receptor is of interest for its potential analgesic and anxiolytic effects. One specific derivative, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, exhibited a high affinity for the δ-opioid receptor with an IC50 value of 0.87 nM and demonstrated high selectivity over other opioid receptors. nih.gov
In the context of cancer research, derivatives of N-(piperidine-4-yl)benzamide have been shown to inhibit enzymes that promote cell proliferation. Specifically, cyclin B1 and the phosphorylated form of the retinoblastoma protein (p-Rb) were inhibited by compound 47 in HepG2 cells. nih.govnih.gov The inhibition of these proteins contributes to the G2/M phase arrest of the cell cycle. Conversely, the same study reported an enhanced expression of phospho-adenosine monophosphate-activated protein kinase (p-AMPK) , an enzyme that acts as a cellular energy sensor and can suppress cell growth when activated. nih.govnih.gov
Furthermore, certain derivatives have been shown to upregulate the expression of cleaved caspase-3 , a key executioner enzyme in the apoptotic cascade. nih.gov This activation of caspase-3 suggests that these compounds can induce programmed cell death in tumor cells.
The table below presents the enzymatic inhibition and activation data for selected derivatives of this compound.
| Compound/Derivative Class | Enzyme/Receptor | Activity | IC50/EC50 |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | δ-opioid receptor | Agonist | 0.87 nM |
| N-(piperidine-4-yl)benzamide derivative (Compound 47) | Cyclin B1 | Inhibition | - |
| N-(piperidine-4-yl)benzamide derivative (Compound 47) | p-Rb | Inhibition | - |
| N-(piperidine-4-yl)benzamide derivative (Compound 47) | p-AMPK | Activation (Enhanced Expression) | - |
| N-(piperidin-4-yl)benzamide derivatives (10b, 10j) | Cleaved Caspase-3 | Activation (Upregulated Expression) | - |
| N-(piperidine-4-yl)benzamide derivatives (10b, 10j) | HIF-1α | Activation (Induced Expression) | - |
Computational Approaches in the Discovery and Optimization of 4 Piperidin 4 Ylmethyl Benzamide Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. journaljpri.com This technique is instrumental in studying how 4-(Piperidin-4-ylmethyl)benzamide analogues interact with their biological targets at an atomic level. mdpi.com By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govjournaljpri.com
For instance, in studies involving N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, a structurally related series, docking was used to investigate binding interactions with Rho-associated kinase-1 (ROCK1). nih.gov The simulations revealed critical hydrogen bond interactions with hinge loop residues like M156 and the catalytic lysine K105. nih.gov Similarly, docking studies on other benzamide (B126) derivatives targeting enzymes like butyrylcholinesterase have successfully predicted binding modes, with arene-arene interactions being significant for affinity. The primary output of these simulations is often a "docking score," which estimates the binding affinity; a lower score typically indicates a more favorable interaction. mdpi.com These predictions help prioritize which novel analogues should be synthesized and tested experimentally, saving significant time and resources. researchgate.net
Table 1: Molecular Docking Insights for Benzamide/Piperidine (B6355638) Analogues| Analogue/Compound | Target Protein | Key Interactions Observed | Reference |
|---|---|---|---|
| N-((2,3-Dihydrobenzo[b] smolecule.comnih.govdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide | ROCK1 | H-bond with M156H-bond with K105 | nih.gov |
| 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide | Butyrylcholinesterase (BChE) | Arene-arene with Trp82 | |
| Various 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives | Enoyl-acyl carrier protein (EACP) reductase | Hydrophobic interactions within the active site | researchgate.net |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | COVID-19 Protease | Efficient interaction with key protease residues | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net MD simulations are used to assess the stability of the docked conformation and analyze the conformational changes that may occur upon ligand binding. nih.gov By simulating the movements of atoms and molecules over a period, typically nanoseconds, researchers can validate the docking results and gain a deeper understanding of the binding stability. nih.gov
Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein and ligand atoms from their initial positions, with a stable plateau indicating that the complex has reached equilibrium. nih.gov RMSF, on the other hand, identifies which parts of the protein or ligand are more flexible or rigid. For benzamide-based ROCK1 inhibitors, MD simulations showed that while the protein backbone fluctuated within a range of 1.0–4.5 Å, the ligands remained relatively stable, with fluctuations generally under 3.0 Å, confirming a stable binding mode. nih.gov These simulations are crucial for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, QSAR models are developed to predict the activity of newly designed compounds before they are synthesized. nih.govresearchgate.net
The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. researchgate.net Statistical techniques, like multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.govresearchgate.net A robust QSAR model can provide valuable insights into which structural features are critical for the desired biological effect, thereby guiding the rational design of more potent molecules. nih.gov
Three-dimensional QSAR (3D-QSAR) methods extend the QSAR concept by considering the 3D properties of molecules. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.govresearchgate.net These methods are particularly powerful for optimizing lead compounds.
In a CoMFA or CoMSIA study, a set of active compounds are structurally aligned, and their surrounding steric and electrostatic fields are calculated on a 3D grid. researchgate.nettaylorfrancis.com CoMSIA additionally calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov Statistical methods are then employed to correlate the variations in these fields with the differences in biological activity across the series of compounds. nih.gov
For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, both CoMFA and CoMSIA models were developed and showed strong predictive power. nih.gov The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.6) indicates good internal predictive ability. nih.gov
Table 2: Statistical Validation of 3D-QSAR Models for Benzamide/Piperidine Analogues| Technique | Target/Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (r²_pred) | Reference |
|---|---|---|---|---|---|
| CoMFA | N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors | 0.774 | 0.965 | 0.703 | nih.gov |
| CoMSIA | N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors | 0.676 | 0.949 | 0.548 | nih.gov |
| CoMFA | Benzamide type FtsZ inhibitors | Not specified | Not specified | 0.974 | nih.gov |
| CoMSIA | Benzamide type FtsZ inhibitors | Not specified | Not specified | 0.980 | nih.gov |
A significant advantage of 3D-QSAR methods like CoMFA and CoMSIA is their ability to generate intuitive 3D contour maps. nih.gov These maps visualize the regions around the aligned molecules where specific physicochemical properties are predicted to either increase or decrease biological activity. nih.govresearchgate.net
Steric Contour Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show areas where bulk is detrimental to activity.
Electrostatic Contour Maps: Blue contours highlight regions where electropositive groups enhance activity, whereas red contours indicate where electronegative groups are preferred.
Hydrophobic Contour Maps: Yellow contours can show where hydrophobic groups are favorable, while white or grey contours suggest hydrophilic groups are better.
By analyzing these maps, medicinal chemists can rationally design new analogues. For example, if a green contour appears near a specific position on the piperidine ring, it suggests that adding a larger chemical group at that position could lead to a more potent compound. nih.gov This visual guidance is invaluable for optimizing lead compounds and understanding the structure-activity relationship (SAR) of the chemical series. nih.govnih.gov
Virtual Screening Techniques for Lead Compound Identification
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab. researchgate.net
For identifying novel scaffolds related to this compound, virtual screening can be performed in two main ways:
Ligand-Based Virtual Screening: This approach uses the structure of a known active compound as a template to search for other molecules in a database with similar 2D or 3D features. nih.gov
Structure-Based Virtual Screening: When the 3D structure of the target protein is known, docking simulations are used to "screen" thousands or millions of compounds against the target's binding site. nih.gov Compounds with the best docking scores are selected as potential hits. nih.gov
These screening processes can efficiently identify novel "hit" compounds that can then be optimized into "lead" compounds for further development. mdpi.com
Protein Homology Modeling for Target Structure Elucidation
Structure-based drug design methods like molecular docking and virtual screening depend on having an accurate 3D structure of the target protein. researchgate.net However, experimental structures determined by X-ray crystallography or NMR spectroscopy are not always available. In such cases, protein homology modeling can be used to generate a reliable 3D model of the target protein. researchgate.net
This technique builds a model of the "target" protein based on its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). researchgate.net If, for example, a novel enzyme target for a this compound analogue lacks a known structure, but a structure exists for a similar enzyme from another species, homology modeling can bridge this gap. The resulting model, while not as precise as an experimental structure, is often accurate enough to be used for initial docking studies, virtual screening, and the rational design of new inhibitors. researchgate.net
Binding Free Energy Calculations
In the computational optimization of analogues of this compound, the accurate prediction of binding affinity is a primary objective. Binding free energy calculations serve as a critical tool in achieving this, offering quantitative insights into the thermodynamics of protein-ligand interactions. These methods are employed to rank potential drug candidates, understand structure-activity relationships (SAR), and guide the design of compounds with enhanced potency. frontiersin.orgmavenrs.com
Several computational methods are utilized to estimate the binding free energy, ranging from computationally efficient but approximate methods to more rigorous and demanding techniques. The most common approaches include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and alchemical free energy perturbation (FEP). nih.govdeeporigin.comnih.gov
MM/PBSA and MM/GBSA Methods
The MM/PBSA and MM/GBSA methods are popular "end-point" calculation techniques used to estimate binding free energies from molecular dynamics (MD) simulation trajectories. nih.govdeeporigin.comtandfonline.com These approaches calculate the free energy of the protein-ligand complex, the free protein, and the free ligand. The binding free energy is then determined as the difference between the free energy of the complex and the sum of the free energies of the individual protein and ligand. frontiersin.org
These methods provide a balance between computational cost and accuracy, making them suitable for screening and ranking large numbers of analogues. deeporigin.com For instance, in a study of N-ethyl-4-(pyridin-4-yl)benzamide based analogues as Rho-associated kinase-1 (ROCK1) inhibitors, the MM/PBSA method was employed to evaluate binding affinity. nih.govnih.govresearchgate.net The total binding free energy was calculated, and a residue-wise decomposition was performed to identify key amino acids contributing to the binding. nih.govresearchgate.net
| Component | Energy (kcal/mol) |
| Van der Waals Energy | -45.5 +/- 2.1 |
| Electrostatic Energy | -21.3 +/- 3.5 |
| Polar Solvation Energy | 48.7 +/- 3.8 |
| Nonpolar Solvation Energy | -5.9 +/- 0.2 |
| Total Binding Free Energy | -24.0 +/- 4.1 |
This table presents a sample of binding free energy calculation results for a representative ROCK1 inhibitor analogue using the MM/PBSA method. The total binding free energy is the sum of Van der Waals, electrostatic, polar solvation, and nonpolar solvation energies.
Studies have shown that the binding energy values calculated using these methods often correlate well with experimental inhibitory activities, such as IC50 values. researchgate.netresearchgate.net This correlation validates the ability of the computational model to predict the potency of newly designed compounds.
Free Energy Perturbation (FEP)
Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method for calculating relative binding free energies between two ligands. nih.govwikipedia.org Based on statistical mechanics, FEP simulates a non-physical, or "alchemical," transformation of one molecule into another within the protein's binding site and in solution. nih.govwikipedia.org This allows for a highly accurate prediction of the difference in binding affinity, often with an accuracy of within 1 kcal/mol of experimental data. cresset-group.com
FEP is particularly valuable during the lead optimization phase of drug discovery. mavenrs.com It can precisely predict the impact of small chemical modifications on binding affinity, guiding chemists to prioritize the synthesis of the most promising compounds. mavenrs.comcresset-group.com The thermodynamic cycle used in relative binding free energy (RBFE) calculations is a cornerstone of this method. nih.gov
While more accurate, FEP calculations are sensitive to the quality of the starting protein-ligand complex structure and the force field parameters used. acs.org Despite its computational demands, advancements in computing power, particularly with GPUs, have made FEP an increasingly accessible and integral tool in modern drug design. acs.org
| Method | Mean Absolute Deviation (kcal/mol) |
| Free Energy Perturbation (FEP) | 1.13 |
| MM-PBSA | 4.21 |
| MM-GBSA | 6.84 |
This table compares the accuracy of different binding free energy calculation methods, showing the mean absolute deviation from experimental values. FEP demonstrates significantly higher accuracy compared to MM/PBSA and MM/GBSA.
The strategic application of these computational methods, from the rapid scoring with MM/PBSA and MM/GBSA to the high-accuracy predictions from FEP, is essential in the discovery and optimization of potent and selective analogues of this compound.
Patent Landscape and Research Trends for the Benzamide Piperidine Chemical Space
Significant Patent Literature on Benzamide (B126) Derivatives Containing Piperidine (B6355638) Scaffolds
The patent literature for benzamide derivatives incorporating piperidine scaffolds is extensive, with numerous pharmaceutical companies actively protecting their intellectual property in this area. These patents cover a diverse range of therapeutic applications, underscoring the versatility of this chemical motif. Analysis of the patent landscape reveals key players and the historical and current focus of research in this domain.
Major pharmaceutical companies such as Janssen Pharmaceutica, Pfizer, and Novartis have been prominent in filing patents for these compounds. Early patents, such as one from Janssen Pharmaceutica, focused on derivatives of benzimidazolinyl piperidine, indicating an early interest in the central nervous system (CNS) applications of this scaffold google.com. Over the years, the therapeutic scope has expanded significantly, as evidenced by patents from Pfizer for benzamide-piperidine compounds as substance P antagonists, which have potential applications in treating pain, inflammation, and psychiatric disorders google.com.
The following table provides a snapshot of significant patents in the benzamide-piperidine chemical space, illustrating the breadth of assignees and the variety of therapeutic targets.
Significant Patents for Benzamide-Piperidine Derivatives
| Patent / Application Number | Title | Assignee | Therapeutic Area |
| US3318900A | Derivatives of benzimidazolinyl piperidine | Janssen Pharmaceutica N.V. | Central Nervous System Agents google.com |
| DE60112064D1 | Benzamide-piperidine compounds as substance P antagonists | Pfizer Products Inc. | Pain, Inflammation, Psychiatric Disorders google.com |
| US6544997B1 | 4-(aminomethyl)-piperidine benzamides for treating gastrointestinal disorders | Janssen Pharmaceutica NV | Gastrointestinal Disorders google.com |
| US10562882B2 | Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions | (Not specified) | Psychiatric and Neurological Conditions google.com |
| WO2012069948A1 | 4-(5-cyano-pyrazol-1-yl)-piperidine derivatives as GPR119 modulators | Pfizer Inc. | Diabetes and Obesity commonorganicchemistry.com |
Emerging Therapeutic Areas Highlighted in Recent Patent Filings
Recent patent filings for benzamide-piperidine derivatives indicate a strategic shift towards novel and challenging therapeutic areas. While CNS and gastrointestinal disorders have been traditional targets, the current research landscape is increasingly focused on oncology, neurodegenerative diseases, and inflammatory conditions.
Oncology: The development of kinase inhibitors remains a major focus in cancer therapy, and the benzamide-piperidine scaffold has proven to be a valuable template for designing such agents. Patents have been filed for compounds targeting various kinases involved in cancer cell proliferation and survival. For instance, recent patent literature describes benzoxazole-appended piperidine derivatives as potential anticancer candidates against breast cancer researchgate.net. The versatility of the scaffold allows for fine-tuning of selectivity and potency against specific kinase targets.
Neurodegenerative Diseases: There is a growing interest in applying benzamide-piperidine derivatives to the treatment of neurodegenerative disorders like Alzheimer's disease. Research is focused on developing compounds that can modulate targets such as acetylcholinesterase. For example, novel N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have been synthesized and evaluated as potential anti-Alzheimer agents nih.gov. Additionally, isoindolinedione-benzamide pyridinium derivatives are being explored for their potential to target Alzheimer's disease nih.gov.
Inflammatory and Immunological Disorders: The modulation of the immune system is another promising area for benzamide-piperidine derivatives. Patent activity in this area includes the development of compounds that target key inflammatory pathways. The piperazine (B1678402) moiety, closely related to piperidine, has been extensively patented for a variety of therapeutic uses, including anti-inflammatory applications nih.gov. The adaptability of the core structure allows for the design of molecules that can interact with a range of targets within the immune system.
The Role of Academic-Industry Collaborations in Patent-Driven Research
The translation of basic scientific discoveries into patented therapeutic agents is often facilitated by collaborations between academic institutions and pharmaceutical companies. These partnerships leverage the strengths of both sectors to accelerate innovation and navigate the complexities of drug development.
Academic institutions are typically at the forefront of fundamental research, identifying novel biological targets and elucidating disease mechanisms oaepublish.com. Pharmaceutical companies, on the other hand, possess the resources and expertise in medicinal chemistry, clinical trial execution, and regulatory affairs necessary to bring a new drug to market drugbank.com. This symbiotic relationship is crucial for the successful development and patenting of new chemical entities.
A study on drug discovery and development originating from US academia highlighted that all projects succeeding at late-stage clinical trials (Phase III) involved academic-industrial collaboration nih.gov. This underscores the critical importance of these partnerships in the later, more resource-intensive stages of drug development that lead to patentable inventions and ultimately, new medicines. The patenting of inventions arising from these collaborations is a key mechanism for protecting the intellectual property and ensuring a return on the significant investment required for drug development rit.edu. The case of Keytruda (pembrolizumab), which involved a research collaboration between Merck and The Johns Hopkins University, illustrates the complexities and importance of intellectual property in such partnerships jdsupra.com.
Future Research Directions
Unexplored Biological Targets and Therapeutic Applications
While derivatives of 4-(Piperidin-4-ylmethyl)benzamide have been investigated for their potential in anticancer and neuropharmacological applications, a vast number of biological targets remain unexplored. smolecule.com Current research has indicated that some derivatives may interact with opioid receptors, suggesting potential uses in pain management. smolecule.comnih.gov Additionally, certain N-(Piperidin-4-yl)benzamide compounds have shown promise in cancer therapy by modulating cellular pathways related to apoptosis. smolecule.comnih.gov
Future research should aim to broaden the scope of biological screening for this class of compounds. Given the structural similarities of piperidine-containing compounds to various endogenous ligands, there is potential for interaction with a wide array of receptors and enzymes. High-throughput screening campaigns against diverse target families, such as G-protein coupled receptors (GPCRs), ion channels, and kinases, could reveal unexpected activities. For instance, exploring its potential as an anti-inflammatory agent by investigating its effect on inflammatory pathways could be a fruitful avenue. nih.gov Furthermore, considering the antiviral properties observed in some derivatives, a systematic evaluation against a panel of viruses could identify new therapeutic applications. smolecule.com The potential for these compounds to act as inhibitors for enzymes like acetylcholinesterase or carbonic anhydrase, which are targets for various diseases, also warrants investigation. nih.govnih.gov
Advanced Synthetic Methodologies for Novel Derivatives
The synthesis of piperidine-based compounds is a well-established area of chemical engineering, with this compound serving as a key building block. smolecule.com Established synthetic routes for similar compounds have included methods like the dehydration of benzhydryl alcohols and Suzuki coupling reactions. nih.gov
To accelerate the discovery of novel derivatives with enhanced potency and selectivity, the adoption of advanced synthetic methodologies is crucial. The development of combinatorial libraries based on the this compound scaffold would enable the rapid generation of a large number of diverse analogs. Techniques such as parallel synthesis and solid-phase synthesis could be employed to efficiently modify the piperidine (B6355638) nitrogen, the benzamide (B126) ring, and the amide group. nih.gov
Furthermore, the application of modern synthetic methods like C-H activation, flow chemistry, and biocatalysis could provide more efficient and environmentally friendly routes to novel derivatives. These advanced techniques can offer access to chemical space that is not readily accessible through traditional methods, potentially leading to the discovery of compounds with unique pharmacological profiles. The design and synthesis of bioisosteres, where parts of the molecule are replaced with structurally similar groups, could also lead to compounds with improved pharmacokinetic properties. nih.govmdpi.com
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
A comprehensive understanding of the mechanism of action of this compound and its derivatives is essential for their rational development. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to elucidate the complex biological effects of these compounds. mdpi.com
By treating cell lines or animal models with these compounds and subsequently analyzing the changes across different "omics" layers, researchers can gain a holistic view of the molecular perturbations. For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics can provide insights into the metabolic pathways affected by the compound.
This integrated multi-omics approach can help in identifying the primary biological targets, downstream signaling pathways, and potential off-target effects. nih.gov Such a deep mechanistic understanding is invaluable for optimizing lead compounds, predicting potential toxicities, and identifying patient populations that are most likely to respond to treatment. mdpi.com Correlation analysis between different omics datasets can further reveal the regulatory networks that are modulated by the compound. frontiersin.org
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govnih.govemanresearch.org These computational tools can significantly accelerate the process of identifying and optimizing novel drug candidates based on the this compound scaffold. mdpi.com
Machine learning models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of virtual compounds, enabling the prioritization of synthetic efforts on the most promising candidates. nih.gov Quantitative Structure-Activity Relationship (QSAR) analysis, powered by ML, can provide insights into the key structural features required for desired biological activity. researchgate.net
Furthermore, generative AI models can be employed for de novo drug design, creating novel molecular structures with desired properties from scratch. mdpi.comresearchgate.net These models can explore a vast chemical space to propose innovative derivatives of this compound that may not be conceived through traditional medicinal chemistry approaches. AI can also be utilized to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline. jonuns.combiointerfaceresearch.com
Q & A
What are the optimized synthetic routes for 4-(Piperidin-4-ylmethyl)benzamide, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis typically involves multi-step organic reactions, including coupling a piperidine derivative with a benzoyl chloride intermediate. Key factors include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C for amidation), and catalytic agents (e.g., triethylamine). Purification via column chromatography (eluent: chloroform/methanol) or recrystallization ensures high purity. Scaling up requires optimization for continuous flow reactors and catalyst recycling to maintain efficiency .
How can researchers resolve discrepancies in reaction outcomes when synthesizing this compound under varying catalytic conditions?
Advanced Research Focus
Discrepancies in reaction products (e.g., byproducts from oxidation or substitution) can be addressed using analytical techniques like HPLC-MS to track intermediates and NMR to confirm structural integrity. Controlled experiments isolating variables (e.g., solvent polarity, catalyst loading) help identify critical parameters. Statistical tools like Design of Experiments (DoE) can model interactions between variables, enabling systematic troubleshooting .
What methodological frameworks are appropriate for studying the structure-activity relationships (SAR) of this compound derivatives?
Advanced Research Focus
SAR studies should integrate computational docking (e.g., molecular dynamics simulations) with empirical assays (e.g., enzyme inhibition or receptor-binding assays). Theoretical frameworks like quantitative structure-activity relationship (QSAR) models leverage electronic descriptors (e.g., logP, H-bond donors) to predict bioactivity. Comparative analysis with analogs (e.g., trifluoromethyl-substituted benzamides) highlights steric and electronic effects on target binding .
What experimental design principles should be applied to assess the metabolic stability of this compound in pharmacokinetic studies?
Advanced Research Focus
Use factorial design to test variables such as pH, temperature, and enzyme concentrations in microsomal stability assays. Parallel artificial membrane permeability assays (PAMPA) evaluate passive diffusion. Isotopic labeling (e.g., deuterium at the piperidine methyl group) facilitates metabolite tracking via LC-MS. Data normalization against control compounds (e.g., propranolol) ensures reproducibility .
How do electronic and steric effects of substituents on the benzamide core impact the binding affinity of this compound to neurological targets?
Advanced Research Focus
Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce binding due to steric hindrance. Computational mutagenesis (e.g., alanine scanning) identifies critical residues in target receptors (e.g., dopamine D3). Competitive binding assays with radiolabeled ligands (e.g., [³H]spiperone) quantify affinity changes. Substituent polarity adjustments (e.g., -OCH₃ vs. -Cl) optimize lipophilicity for blood-brain barrier penetration .
What strategies mitigate polymerization or decomposition during the storage of this compound in long-term stability studies?
Basic Research Focus
Store the compound under inert atmospheres (argon) at −20°C to slow oxidative degradation. Lyophilization improves solid-state stability. Add stabilizers (e.g., BHT for radical scavenging) in solution formulations. Regular HPLC-UV monitoring tracks degradation products. Accelerated stability testing (40°C/75% RH) predicts shelf-life under standard conditions .
How can isotopic labeling of this compound enhance mechanistic studies in enzymatic inhibition assays?
Advanced Research Focus
Deuterium or carbon-14 labeling at the benzamide carbonyl enables tracking of metabolic pathways via mass spectrometry. Kinetic isotope effects (KIEs) reveal rate-limiting steps in enzyme-catalyzed reactions. Position-specific labeling (e.g., piperidine ring vs. benzamide) distinguishes metabolic sites. Radiolabeled analogs (e.g., [¹⁴C]-labeled) quantify tissue distribution in autoradiography studies .
What statistical approaches are recommended for analyzing dose-response data in toxicological evaluations of this compound analogs?
Advanced Research Focus
Nonlinear regression models (e.g., Hill equation) fit dose-response curves to determine EC₅₀/IC₅₀ values. ANOVA identifies significant differences between analogs. Bootstrap resampling assesses confidence intervals for small datasets. Meta-analysis of historical analogs (e.g., substituted benzamides) contextualizes toxicity thresholds. Software tools like GraphPad Prism ensure rigorous statistical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
